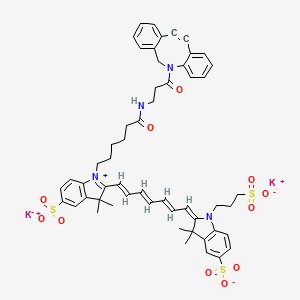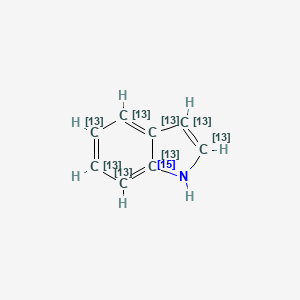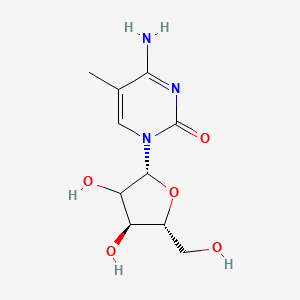
Guanosine triphosphate-15N5,d14 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine triphosphate-15N5,d14 (dilithium) is a chemically modified version of guanosine triphosphate, a naturally occurring nucleotide. This compound is labeled with deuterium (d14) and nitrogen-15 (15N5), making it a stable isotope-labeled compound. Guanosine triphosphate is essential in various biological processes, including protein synthesis and signal transduction. The labeled version, guanosine triphosphate-15N5,d14 (dilithium), is primarily used in scientific research for tracing and studying biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5,d14 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the guanosine triphosphate molecule. The process typically starts with the synthesis of labeled guanosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and reagents to ensure the incorporation of the isotopes without altering the nucleotide’s structure .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5,d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production is carried out under stringent conditions to maintain the purity and stability of the compound .
化学反応の分析
Types of Reactions
Guanosine triphosphate-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group can be hydrolyzed to diphosphate and monophosphate forms.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It can bind to proteins and enzymes, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-15N5,d14 (dilithium) include water for hydrolysis, ATP for phosphorylation, and various enzymes for binding reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, guanosine monophosphate, and phosphorylated proteins or enzymes .
科学的研究の応用
Guanosine triphosphate-15N5,d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying nucleotide interactions and biochemical pathways.
Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.
Medicine: Investigated for its potential as a specific inhibitor against viruses, including COVID-19.
Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.
作用機序
The mechanism of action of guanosine triphosphate-15N5,d14 (dilithium) involves its role as a nucleotide in various biochemical processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The labeled isotopes allow researchers to trace its path and interactions within cells, providing insights into molecular targets and pathways .
類似化合物との比較
Similar Compounds
- Guanosine triphosphate-13C10,15N5 tetraammonium
- Guanosine triphosphate-13C dilithium
- Guanosine triphosphate-15N5 dilithium
- Guanosine triphosphate-13C10 dilithium
- Guanosine triphosphate-d14 dilithium
Uniqueness
Guanosine triphosphate-15N5,d14 (dilithium) is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced stability and allows for more precise tracing in biochemical studies. This dual labeling distinguishes it from other similar compounds that may only have single isotope labeling .
特性
分子式 |
C10H14Li2N5O14P3 |
|---|---|
分子量 |
554.2 g/mol |
IUPAC名 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD5 |
InChIキー |
SPQUPDOUIWTDAU-KEDXJWQHSA-L |
異性体SMILES |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)



![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)





